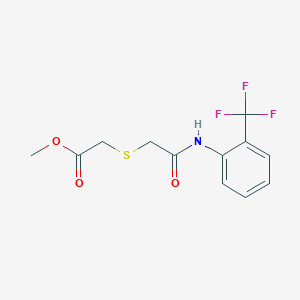

![molecular formula C18H13N3O3 B2514075 N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097860-03-0](/img/structure/B2514075.png)

N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Host-Guest Interactions

The bipyridine core in this compound can engage in host-guest interactions with other molecules. Researchers have explored its potential as a building block for supramolecular assemblies, such as coordination cages, rotaxanes, and metal-organic frameworks (MOFs). These structures can be tailored for specific applications, including drug delivery, catalysis, and sensing .

Transition-Metal Complexes and Catalysis

The bipyridine unit is known for its strong coordination with transition metals. Researchers have synthesized metal complexes using this compound as a ligand. These complexes exhibit diverse catalytic activities, including oxidation reactions, C-C bond formation, and asymmetric catalysis. The benzodioxole carboxamide group may further modulate the reactivity of these complexes .

Photosensitizers for Photodynamic Therapy (PDT)

Bipyridine derivatives have been investigated as photosensitizers in PDT—a cancer treatment that involves light activation of a photosensitizer to generate reactive oxygen species. The combination of the bipyridine core and the benzodioxole moiety could enhance the photophysical properties and selectivity of such photosensitizers .

Electrochemical Sensors and Biosensors

The electron-rich benzodioxole group may facilitate electron transfer processes. Researchers have explored the use of similar compounds as electrochemical sensors for detecting analytes (e.g., metal ions, neurotransmitters, or environmental pollutants). By functionalizing the bipyridine core, tailored biosensors for specific biomolecules can also be developed .

Organic Light-Emitting Diodes (OLEDs)

Bipyridine derivatives have been incorporated into OLEDs as electron-transporting materials. The benzodioxole-carboxamide group could enhance the electron mobility and stability of these materials. OLEDs based on this compound may find applications in displays, lighting, and optoelectronic devices .

Crystal Engineering and Solid-State Properties

Exploring the crystal structures and solid-state properties of this compound can provide insights into its packing arrangements, intermolecular interactions, and polymorphism. Researchers have studied the crystal forms of bipyridine derivatives to optimize their physical properties, such as solubility, stability, and mechanical behavior .

Wirkmechanismus

Target of Action

Bipyridines, especially the 2,2’ and 4,4’ isomers, are known to form complexes with most transition metal ions . These complexes are used in studies of electron and energy transfer, supramolecular, and materials chemistry, and catalysis .

Mode of Action

It’s worth noting that bipyridines are known to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .

Biochemical Pathways

Bipyridines are known to form complexes with transition metal ions, which can affect various biochemical pathways .

Pharmacokinetics

Pharmacokinetics involves the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

Many complexes formed by bipyridines have distinctive optical properties, and some are of interest for analysis .

Action Environment

The structure of bipyridines can bridge between metal centres to give coordination polymers .

Eigenschaften

IUPAC Name |

N-(6-pyridin-4-ylpyridin-3-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c22-18(13-1-4-16-17(9-13)24-11-23-16)21-14-2-3-15(20-10-14)12-5-7-19-8-6-12/h1-10H,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKPHXAHOKSTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2513992.png)

![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B2513993.png)

![3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513994.png)

![4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2513997.png)

![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)